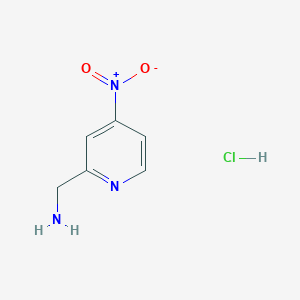![molecular formula C13H18N2O5S B1399160 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol CAS No. 1184091-83-5](/img/structure/B1399160.png)
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O5S . Unfortunately, the specific structural details or the 3D conformation are not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.36 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of piperidine derivatives, such as 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol, is in corrosion inhibition. Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. Their findings suggest that these derivatives can efficiently inhibit corrosion, demonstrating their potential utility in industrial applications where metal corrosion is a concern (Kaya et al., 2016).
Molecular Synthesis
Piperidine derivatives play a role in the synthesis of various organic compounds. For instance, Coutts and Smith (1967) explored the preparation of benzothiazine hydroxamic acids, involving reactions with piperidine. This demonstrates the utility of such derivatives in complex organic synthesis processes (Coutts & Smith, 1967).
Pharmaceutical Research
In pharmaceutical research, piperidine derivatives are used in the development of new drugs. For example, Kayukova et al. (2022) researched the antidiabetic activity of spiropyrazolinium salts derived from piperidine, highlighting the potential of these compounds in diabetes treatment (Kayukova et al., 2022).
Crystallography and Material Science
In the field of crystallography and material science, piperidine derivatives are used for studying the molecular structure of compounds. Prasad et al. (2008) synthesized a compound involving piperidine and analyzed its structure using X-ray crystallography, contributing to the understanding of molecular configurations in complex organic compounds (Prasad et al., 2008).
Photocatalytic Applications
Piperidine derivatives have also been studied for their photocatalytic applications. Pichat et al. (1987) investigated the role of piperidine in photocatalytic alcohol dehydrogenation, suggesting its potential in catalytic processes (Pichat et al., 1987).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-10-8-11-5-3-4-9-14(11)21(19,20)13-7-2-1-6-12(13)15(17)18/h1-2,6-7,11,16H,3-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQLQDMCXZMSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)



![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)


![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)



